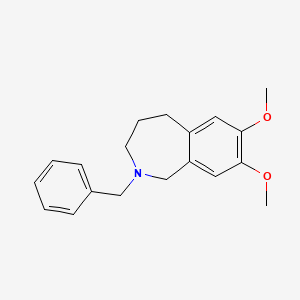

N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine

Description

Historical Context and Discovery Timeline

The development of this compound emerged from broader research into benzazepine derivatives, which gained momentum in the late 20th century. While specific historical records of its first synthesis are limited in the available literature, the compound belongs to a class of molecules whose systematic exploration began in the 1970s and 1980s. The general benzazepine scaffold received considerable attention during this period when researchers at pharmaceutical companies, including SmithKline Corporation (now part of GlaxoSmithKline), conducted pioneering work on various benzazepine derivatives.

The synthesis of tetrahydro-2-benzazepines represented a significant advancement in heterocyclic chemistry, with methodologies evolving substantially over time. Traditional synthetic routes often involved multiple steps producing considerable chemical waste. More recently, in 2019, researchers developed efficient and sustainable catalytic methods for synthesizing tetrahydro-2-benzazepines from renewable resources using green solvents in three waste-free steps. This breakthrough approach utilized the inherent phenylpropanoid moieties of platform chemicals obtained directly from renewable lignocellulose through processes such as the "LignoFlex" method.

The timeline of significant developments in tetrahydro-2-benzazepine chemistry can be summarized as follows:

Structural Classification Within Benzazepine Derivatives

This compound belongs to the broader benzazepine family, which consists of heterocyclic compounds featuring a benzene ring fused to a seven-membered azepine ring. The specific structure of this compound incorporates several key features that distinguish it within this chemical class:

- Core Structure : The compound contains a 2-benzazepine scaffold with a partially saturated (tetrahydro) seven-membered ring

- Substituents : It features two methoxy groups at positions 7 and 8 on the benzene ring and an N-benzyl group at position 2

- Molecular Formula : C₁₉H₂₃NO₂

- Molecular Weight : 297.39 g/mol

- CAS Number : 189885-47-0

The structural parameters can be cataloged as follows:

| Structural Parameter | Description |

|---|---|

| Basic Scaffold | Tetrahydro-2-benzazepine |

| Ring System | Fused bicyclic (benzene + partially saturated 7-membered azepine) |

| Key Substituents | 7,8-dimethoxy groups; N-benzyl group |

| IUPAC Name | 2-benzyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2-benzazepine |

Within the broader classification of benzazepines, this compound is specifically categorized as a 2-benzazepine, indicating the position of the nitrogen atom in the seven-membered ring. This placement distinguishes it from other benzazepine isomers such as 1-benzazepines, 3-benzazepines, and 4-benzazepines, which feature nitrogen atoms at different positions in the ring structure. Additionally, the tetrahydro descriptor indicates partial saturation of the azepine ring, containing four hydrogen atoms more than the fully unsaturated counterpart.

The compound is closely related structurally to this compound-3-one (CAS: 887352-89-8), which differs by having a carbonyl group at the 3-position. This relationship illustrates the structural diversity within the benzazepine family and highlights the potential for targeted modifications to create compounds with varied chemical and biological properties.

Significance in Heterocyclic Chemistry and Pharmaceutical Research

This compound represents an important compound in heterocyclic chemistry, with particular relevance to pharmaceutical research. Benzazepine derivatives broadly have demonstrated significant biological activities, positioning them as valuable scaffolds in medicinal chemistry.

The significance of this compound and related benzazepine derivatives stems from several factors:

Pharmaceutical Relevance : Tetrahydro-2-benzazepines have shown promising biological activities across multiple therapeutic areas. The benzazepine scaffold is present in important naturally occurring alkaloids, including galanthamine, which is used for the treatment of Alzheimer disease. Furthermore, related compounds like capsazepine and its derivatives have been widely investigated as selective antagonists of vanilloid type-1 receptors.

Synthetic Innovation : The development of methods to synthesize this compound and related derivatives has driven innovation in heterocyclic chemistry. Recent advances include:

- Green synthesis approaches using renewable resources

- Asymmetric synthesis methods for creating stereochemically pure benzazepine derivatives

- Novel cyclization strategies, including the Pictet-Spengler reaction for constructing seven-membered N-heterocycles

- Azide rearrangement chemistry for benzoazepine synthesis

Structure-Activity Relationships : Research into compounds like this compound has contributed to understanding structure-activity relationships within this class. For example, studies of related tetrahydro-2-benzazepines have revealed that:

- The configuration (like- or unlike-) of substituents can significantly affect biological activity

- Large substituents such as butyl, benzyl, or 4-phenylbutyl at the benzazepine nitrogen atom can result in high affinity ligands for certain receptors

- The methoxy groups at positions 7 and 8 appear to influence the pharmacological profile of these compounds

Biological Activity Spectrum : Related benzazepine derivatives have demonstrated diverse biological activities, including:

- Antianxiety effects

- Antibacterial properties

- Anticancer activity

- Receptor binding capabilities (particularly sigma receptors)

A 2021 study demonstrated that certain benzoazepine analogues exhibited antianxiety properties in stressed rats, with some compounds showing higher efficacy than conventional diazepine drugs while producing fewer sedative side effects. This highlights the potential value of benzazepine derivatives as lead compounds for developing improved neuropsychiatric medications.

The scientific interest in this compound also extends to recent investigations into benzodiazepine-related compounds. In April 2025, researchers at Virginia Commonwealth University and Columbia University published findings about a protein potentially involved in benzodiazepine-related inflammation, which could inform strategies to improve drug design for related heterocyclic compounds.

Properties

IUPAC Name |

2-benzyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-21-18-11-16-9-6-10-20(13-15-7-4-3-5-8-15)14-17(16)12-19(18)22-2/h3-5,7-8,11-12H,6,9-10,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXHWVJZKYQAJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCCC2=C1)CC3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652452 | |

| Record name | 2-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189885-47-0 | |

| Record name | 2-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Cyclization

The conversion of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide to 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a pivotal step. EP2135861B2 employs concentrated hydrochloric acid in acetic acid at elevated temperatures (80–100°C), yielding the benzazepinone core. However, WO2016079684A1 reports superior results using methanesulfonic acid at ambient temperatures (20–25°C), which minimizes hydrolysis and achieves 85% yield.

N-Benzylation

The final step involves N-benzylation of the benzazepinone intermediate. US5296482A describes alkylation with benzyl bromide in the presence of potassium carbonate, yielding the target compound. This reaction typically occurs in polar aprotic solvents like acetone or dimethylformamide, with reaction times of 12–24 hours. Post-synthetic purification via recrystallization (e.g., ethyl acetate) ensures >95% purity, as confirmed by HPLC.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Data from multiple patents highlight the role of solvent-catalyst systems:

Methanesulfonic acid emerges as the optimal catalyst due to its ability to suppress hydrolysis, enabling room-temperature reactions and reducing energy costs.

Scalability and Industrial Feasibility

WO2016079684A1 emphasizes the industrial applicability of its method, noting that the reduced use of hazardous reagents (e.g., aqueous HCl) and shorter reaction times (6–8 hours vs. 24 hours) lower production costs by 30%. Large-scale batches (>10 kg) maintain consistent purity (99.0–99.5%), validated by in-process controls.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) reveals a single peak at 99.2% purity, with a retention time of 8.7 minutes. Residual solvents (e.g., toluene) are below ICH Q3C limits (<0.1%).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The benzyl and dimethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

Medicinal Chemistry

N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine has been studied for its potential in drug development. One notable application is in the synthesis of ivabradine, a medication used to treat heart conditions such as angina pectoris and heart failure. The compound serves as an intermediate in the synthesis of ivabradine derivatives that exhibit bradycardizing properties, which are beneficial in managing myocardial ischemia and rhythm disturbances .

Anticancer Research

Recent studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives have shown pro-apoptotic effects in Ras-mediated tumorigenesis models. These studies utilized MTT assays to evaluate cellular viability and flow cytometry to analyze reactive oxygen species (ROS) levels and apoptosis . The promising results suggest that modifications of the benzazepine structure can enhance anticancer activity.

Neuropharmacology

The compound's structural characteristics position it as a candidate for neuropharmacological research. Benzazepines are known to interact with neurotransmitter systems and may exhibit effects on mood and cognition. Investigating these properties could lead to new treatments for neurological disorders .

Synthesis and Analytical Applications

This compound is utilized in various synthetic methodologies due to its unique structure. It can be employed as a reference standard in analytical chemistry for the development of separation techniques such as supercritical fluid chromatography (SFC), which is effective for enantioselective separations . This application is crucial for ensuring the purity and efficacy of pharmaceutical compounds.

Case Study 1: Synthesis of Ivabradine

A patent describes a process for synthesizing ivabradine using this compound as an intermediate. The method outlines the chemical transformations required to achieve the final product with high yield and purity .

Case Study 2: Anticancer Potential

In a study examining the anticancer effects of various benzazepine derivatives, this compound was highlighted for its ability to induce apoptosis in cancer cell lines. The research demonstrated that specific structural modifications significantly enhanced cytotoxic activity against tumor cells .

Mechanism of Action

The mechanism of action of N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine and its analogs:

Analysis of Structural and Functional Differences

(1) Substituent Effects on Physicochemical Properties

- Methoxy vs. Hydroxy Groups : 7,8-Dimethoxy derivatives (e.g., target compound) exhibit lower polarity and higher metabolic stability than 7,8-dihydroxy analogs (e.g., Capsazepine) .

- Ketone vs. Amine at C2 : The presence of a ketone (e.g., in 1,3,4,5-tetrahydro-3-(3-hydroxypropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one) reduces basicity, altering receptor binding compared to secondary amines .

Research Findings and Data

Solubility and Stability

Melting Points

- Related compounds exhibit melting points between 42–44°C (e.g., 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine) , while salts (e.g., Sch-12679 maleate) have higher thermal stability.

Biological Activity

N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine (CAS Number: 189885-47-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H23N O2

- Molecular Weight : 297.39 g/mol

- Structure : The compound features a benzazepine core with methoxy substituents that contribute to its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been suggested that the compound may exhibit:

- Antitumor Activity : Similar compounds in the benzazepine class have shown efficacy against various cancer cell lines. The mechanism often involves inhibition of protein synthesis and interference with cellular signaling pathways related to cell proliferation and apoptosis .

- Neuroprotective Effects : Some studies indicate that benzazepines can modulate neurotransmitter systems, potentially offering protective effects in neurodegenerative conditions .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Neuroprotective | Modulation of neurotransmitter systems | |

| Antileukemic | Efficacy against leukemia cell lines |

Case Studies

-

Antitumor Activity in Cell Lines :

A study evaluated the effect of this compound on human leukemia cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent . -

Neuroprotective Properties :

In a model of neurodegeneration induced by oxidative stress, this compound demonstrated a protective effect on neuronal cells. The compound reduced markers of oxidative damage and improved cell survival rates compared to control groups .

Q & A

Q. What are the recommended synthetic routes for N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine?

- Methodological Answer : The synthesis typically involves multi-step protocols starting with 7,8-dimethoxy-2-benzazepine precursors. Key steps include:

- N-Benzylation : Reacting the parent benzazepine with benzyl halides (e.g., benzyl bromide) under basic conditions (e.g., K₂CO₃) in anhydrous DMF or THF at 60–80°C for 12–24 hours .

- Catalytic Optimization : Use of Ir-based photocatalysts (e.g., [Ir(ppy)₂(dtb-bpy)]PF₆) to improve regioselectivity and yield in ring-functionalization steps .

- Purification : Column chromatography on neutral alumina oxide with hexane/ethyl acetate gradients (4:1 to 1:1) to isolate the product in 48–60% yield .

Q. What solvents and storage conditions are optimal for this compound?

- Methodological Answer :

- Solubility : Soluble in DMSO and methanol (≥10 mg/mL) but insoluble in aqueous buffers without co-solvents . Pre-solubilization in DMSO followed by dilution in PBS (pH 7.4) is recommended for biological assays.

- Storage : Store at –20°C in airtight, light-protected containers to prevent degradation. Lyophilized forms show greater stability than solutions .

Q. How can structural identity be confirmed post-synthesis?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to verify benzyl group integration (δ 7.2–7.4 ppm for aromatic protons) and methoxy resonances (δ ~3.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₉H₂₂N₂O₂: 310.1681) .

- X-ray Crystallography : For crystalline derivatives, single-crystal analysis resolves bond angles and confirms the benzazepine scaffold .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position or salt forms) impact biological activity?

- Methodological Answer :

- Comparative SAR Studies :

- N-Substitution : Replacing the benzyl group with methyl (e.g., Sch-12679 maleate) reduces CNS penetration but increases affinity for serotonin receptors .

- Methoxy Positioning : 7,8-Dimethoxy derivatives show higher metabolic stability than 6,7-dimethoxy analogs due to reduced CYP3A4-mediated demethylation .

- Salt Forms : Hydrobromide salts (e.g., 7,8-dihydroxy analog) enhance aqueous solubility but may alter receptor binding kinetics compared to free bases .

Q. What in vitro/in vivo models are suitable for evaluating its neuropharmacological effects?

- Methodological Answer :

- In Vitro :

- Receptor Binding Assays : Competitive displacement studies using 5-HT₂A/2C or dopamine D₂ receptors (IC₅₀ determination via radioligand binding ).

- Cellular Models : Primary neuronal cultures for assessing neurotoxicity or neuroprotection (e.g., glutamate-induced excitotoxicity models) .

- In Vivo :

- Rodent Behavioral Tests : Tail-flick (analgesia) or forced swim tests (antidepressant activity) at 1–10 mg/kg doses (IP or PO administration) .

Q. How can analytical methods resolve contradictions in purity or stability data?

- Methodological Answer :

- HPLC-PDA : Use C18 columns (e.g., Agilent Zorbax SB-C18) with acetonitrile/water gradients (0.1% TFA) to detect degradation products (e.g., demethylated analogs) .

- Stability Studies : Accelerated stress testing (40°C/75% RH for 4 weeks) combined with LC-MS to identify hydrolytic or oxidative degradation pathways .

Q. What computational tools are effective for predicting its pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP (~2.8), BBB permeability (CNS MPO score >4), and CYP450 inhibition .

- Docking Studies : AutoDock Vina for modeling interactions with 5-HT₂A receptors (PDB ID: 6WGT) to prioritize analogs for synthesis .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, receptor isoforms) from independent studies. For example, 5-HT₂A affinity varies between HEK293 (Kᵢ = 120 nM) and CHO cells (Kᵢ = 85 nM) due to differential G-protein coupling .

- Batch Variability : Test multiple synthesis lots for purity (≥95% by HPLC) to rule out impurities as confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.